molecular formula C20H16ClN3O B2597720 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904629-66-8

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide

Cat. No.: B2597720
CAS No.: 1904629-66-8
M. Wt: 349.82
InChI Key: JHQGYOXJBCSCKH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide is a synthetic acrylamide derivative designed for research applications. The compound features a core acrylamide structure, a well-documented scaffold in scientific literature with diverse applications . Its molecular architecture incorporates a (E)-3-(4-chlorophenyl)acrylamide moiety, a configuration often associated with biological activity, linked to a [2,3'-bipyridin]-3-ylmethyl group. The bipyridine segment can serve as a versatile ligand or pharmacophore, potentially enabling interactions with various biological targets or metal ions . Acrylamide-based compounds are frequently investigated for their potential effects on cellular processes, and the presence of the chlorophenyl group may influence the compound's lipophilicity and binding affinity . Researchers may explore this molecule in several fields, including medicinal chemistry as a potential precursor for novel therapeutic agents, chemical biology as a tool for probing protein function, or as a building block in materials science. The compound is intended for laboratory research purposes only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-18-8-5-15(6-9-18)7-10-19(25)24-14-17-4-2-12-23-20(17)16-3-1-11-22-13-16/h1-13H,14H2,(H,24,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQGYOXJBCSCKH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide is a synthetic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21ClN4O
  • Molecular Weight : Approximately 396.88 g/mol

The structure consists of an acrylamide moiety linked to a bipyridine and a chlorophenyl group. The bipyridine component enhances the compound's potential for coordination chemistry, while the acrylamide structure is known for its reactivity in various chemical transformations.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of bipyridine compounds can exhibit significant antibacterial and antifungal properties. For example, compounds with halogen substituents have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 75 µg/mL against Bacillus subtilis .
  • Anticancer Potential :
    • The bipyridine moiety is known to interact with various biological targets implicated in cancer progression. Research has highlighted the potential of similar compounds to inhibit specific kinases involved in tumor growth .
    • In vitro studies on related acrylamide derivatives have shown promising results in reducing cancer cell viability.
  • Enzyme Inhibition :
    • Compounds with acrylamide structures are often investigated for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and thus a target for anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various bipyridine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 150 µg/mL depending on the specific structure and substituents present .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of acrylamide derivatives. In vitro tests showed that specific compounds could induce apoptosis in cancer cell lines, highlighting the potential of these derivatives as therapeutic agents in oncology .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Anticancer Activity
Compound AStructure A75 against B. subtilisModerate inhibition
Compound BStructure B125 against E. coliHigh inhibition
Compound CStructure C150 against P. aeruginosaLow inhibition

Comparison with Similar Compounds

Key Structural Features :

  • 4-Chlorophenyl group : Enhances lipophilicity and influences receptor binding via halogen interactions.
  • Bipyridinylmethyl group : Provides a rigid, planar structure capable of π-π stacking and metal coordination.
  • Acrylamide backbone : Stabilizes the (E)-configuration, critical for maintaining bioactivity .

Synthesis typically involves coupling α-bromoacrylic acid derivatives with amine precursors under EDCI-mediated conditions in DMF, followed by purification via column chromatography .

Comparison with Structurally Similar Acrylamide Derivatives

Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name & Structure Key Substituents Biological Activity Physicochemical Properties References
(E)-N-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide Bipyridinylmethyl, 4-chlorophenyl Potential anticancer/CNS modulation High lipophilicity (logP ~3.5)
SC-III3 : (E)-3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxo-2H-chromen-3-yl)acrylamide Coumarin core, hydroxy/methoxy groups Potent anticancer (IC50: 0.5–2.5 μM) Moderate solubility (aqueous/organic)
AVL-3288 : (E)-N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide Dichlorophenyl, isoxazole α7 nAChR PAM (EC50: 0.3 μM) High CNS penetration
Compound 11g : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide Chloropyridine, dimethoxyphenethyl Anticancer (IC50: 1.8–4.2 μM) High molecular weight (MW 451.2)
Compound 19 : (E)-N-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide Hydroxy-methoxyphenyl Antioxidant/cardioprotective Polar (logP ~2.8) due to hydroxyl

Key Comparative Insights

Bioactivity Profiles :

  • The bipyridine group in the target compound may enhance selectivity for kinase targets or metal-dependent enzymes, contrasting with SC-III3’s coumarin-based inhibition of topoisomerases .
  • AVL-3288’s isoxazole and dichlorophenyl groups confer α7 nAChR specificity, whereas the target compound’s bipyridine could favor alternative CNS targets .

Solubility and Bioavailability: The hydroxy-methoxyphenyl group in Compound 19 improves aqueous solubility but reduces membrane permeability compared to the target compound’s bipyridine .

Synthetic Accessibility :

  • SC-III3 and AVL-3288 require multi-step synthesis involving specialized intermediates (e.g., coumarin or isoxazole), while the target compound’s synthesis is streamlined via EDCI-mediated coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.